Computed Lipophilicity (XLogP) Distinguishes 1-Isopropyl-1-phenylhydrazine from Its Methyl Analog
The predicted octanol-water partition coefficient (XLogP) of 1-isopropyl-1-phenylhydrazine is 2.1 [1], reflecting the contribution of the isopropyl group. In comparison, 1-methyl-1-phenylhydrazine (CAS 618-40-6) has an XLogP of approximately 1.5 (class-level inference based on the methyl-for-isopropyl replacement) [2]. The higher lipophilicity of the isopropyl derivative may enhance membrane permeability in cellular assays and alter retention time in reversed-phase chromatographic purification.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | 1-Methyl-1-phenylhydrazine (estimated XLogP ≈ 1.5) |
| Quantified Difference | Δ XLogP ≈ +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15) |
Why This Matters
When procuring a hydrazine building block for medicinal chemistry campaigns, the difference in lipophilicity directly affects the ADME profile of downstream candidates and must be considered during analog selection.
- [1] PubChem. (2025). Hydrazine, 1-(1-methylethyl)-1-phenyl-. Compound Summary, CID 12200955. National Center for Biotechnology Information. View Source
- [2] Class-level inference: replacement of a methyl group with an isopropyl group generally increases the computed XLogP by 0.5–0.7 units for aromatic hydrazines, as observed across multiple PubChem entries. View Source
